![molecular formula C12H20O B14749307 1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one CAS No. 3310-86-9](/img/structure/B14749307.png)
1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a white crystalline substance with a strong odor and is found naturally in the wood of the camphor laurel tree. Camphor has been used for centuries in traditional medicine, as well as in modern applications such as pharmaceuticals, cosmetics, and industrial products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Camphor can be synthesized through several methods. One common method involves the oxidation of borneol, a naturally occurring alcohol, using oxidizing agents such as chromic acid or potassium permanganate . Another method involves the catalytic hydrogenation of α-pinene, a component of turpentine oil, followed by oxidation .
Industrial Production Methods
Industrial production of camphor typically involves the steam distillation of camphor laurel wood, followed by purification through sublimation. Synthetic camphor is also produced on a large scale using the aforementioned chemical methods .
Analyse Des Réactions Chimiques
Types of Reactions
Camphor undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo halogenation reactions, such as bromination, to form bromocamphor.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Bromocamphor.
Applications De Recherche Scientifique
Camphor has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in topical analgesics and decongestants.
Industry: Employed as a plasticizer for cellulose nitrate and as a flavoring agent.
Mécanisme D'action
Camphor exerts its effects through various molecular targets and pathways. In medicine, it acts as a counterirritant by stimulating nerve endings, producing a cooling sensation that helps relieve pain and itching. It also has antimicrobial properties, disrupting the cell membranes of bacteria and fungi.
Comparaison Avec Des Composés Similaires
Camphor is similar to other bicyclic monoterpenes such as:
Borneol: A precursor to camphor, with similar medicinal properties.
Isoborneol: An isomer of borneol, also used in traditional medicine.
Fenchone: Another bicyclic monoterpene with a similar structure and odor.
Camphor is unique due to its strong odor, crystalline structure, and wide range of applications in various fields .
Propriétés
Numéro CAS |
3310-86-9 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)ethanone |
InChI |
InChI=1S/C12H20O/c1-8(13)10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3 |
Clé InChI |
DBPLRLXFFUKDDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC2CCC1(C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)
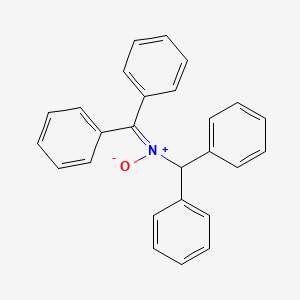

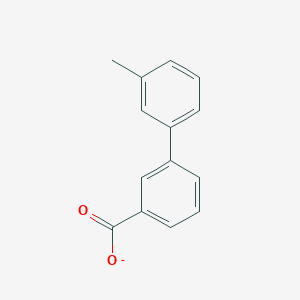
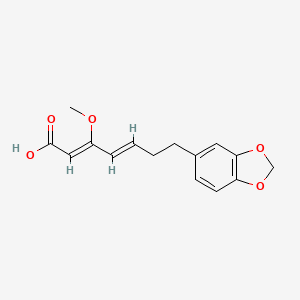
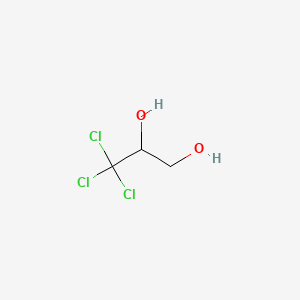
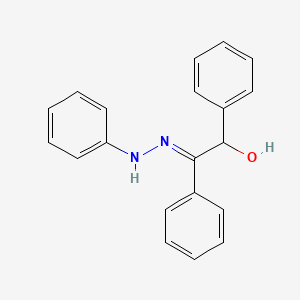


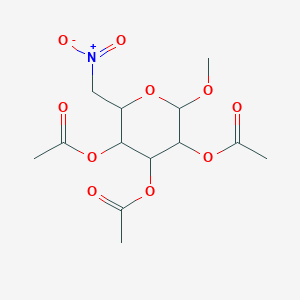
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)


![Cyclopenta[b]pyran](/img/structure/B14749333.png)
